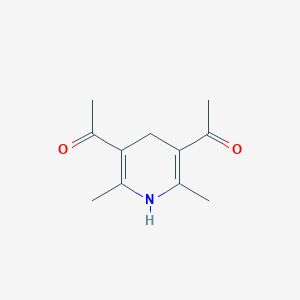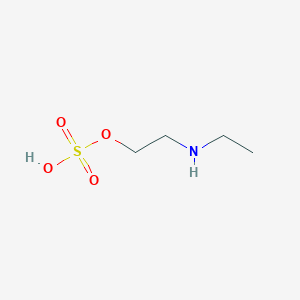
2-(Ethylamino)ethyl hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)ethyl hydrogen sulphate, also known as Ethephon, is a chemical compound used in various scientific research applications. It is a plant growth regulator that is widely used in agriculture to promote fruit ripening, increase yield, and control plant height. Ethephon is also used in the pharmaceutical industry for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)ethyl hydrogen sulphate is complex and not fully understood. It is believed to work by releasing ethylene gas, which promotes the ripening of fruits and the growth of plants. Ethylene gas also plays a role in the regulation of various physiological processes in plants, including seed germination, leaf senescence, and flower development. In the pharmaceutical industry, 2-(Ethylamino)ethyl hydrogen sulphate is believed to work by modulating the activity of certain enzymes and signaling pathways in the body.
Effets Biochimiques Et Physiologiques
2-(Ethylamino)ethyl hydrogen sulphate has been shown to have a wide range of biochemical and physiological effects. In plants, it promotes fruit ripening, increases yield, and controls plant height. In animals, it has been shown to have anti-inflammatory, analgesic, and antitumor effects. 2-(Ethylamino)ethyl hydrogen sulphate has also been shown to have neuroprotective effects in various in vitro and in vivo studies. In addition, 2-(Ethylamino)ethyl hydrogen sulphate has been shown to modulate the activity of certain enzymes and signaling pathways in the body, which may have therapeutic implications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Ethylamino)ethyl hydrogen sulphate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound that can be easily synthesized in the lab. It is also stable and has a long shelf life. However, 2-(Ethylamino)ethyl hydrogen sulphate has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. It can also be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Ethylamino)ethyl hydrogen sulphate. One area of interest is the development of new therapeutic applications for 2-(Ethylamino)ethyl hydrogen sulphate in the treatment of neurodegenerative disorders. Another area of interest is the development of new plant growth regulators that are more effective and environmentally friendly than 2-(Ethylamino)ethyl hydrogen sulphate. Additionally, there is a need for more research on the safety and toxicity of 2-(Ethylamino)ethyl hydrogen sulphate, particularly in humans. Finally, there is a need for more research on the mechanism of action of 2-(Ethylamino)ethyl hydrogen sulphate, which may lead to the development of new drugs and therapies.
Conclusion
In conclusion, 2-(Ethylamino)ethyl hydrogen sulphate, also known as 2-(Ethylamino)ethyl hydrogen sulphate, is a chemical compound with a wide range of scientific research applications. It is a plant growth regulator that is widely used in agriculture and has potential therapeutic properties in the pharmaceutical industry. 2-(Ethylamino)ethyl hydrogen sulphate has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-(Ethylamino)ethyl hydrogen sulphate in various fields.
Méthodes De Synthèse
The synthesis of 2-(Ethylamino)ethyl hydrogen sulphate is a multistep process that involves the reaction of ethylene oxide with ethanolamine followed by the reaction of the resulting compound with sulfuric acid. The final product is a white crystalline powder that is soluble in water and ethanol. The synthesis method has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
2-(Ethylamino)ethyl hydrogen sulphate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo studies. 2-(Ethylamino)ethyl hydrogen sulphate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-(Ethylamino)ethyl hydrogen sulphate has been used as a tool in plant biology research to study plant growth and development.
Propriétés
Numéro CAS |
1072-03-3 |
|---|---|
Nom du produit |
2-(Ethylamino)ethyl hydrogen sulphate |
Formule moléculaire |
C4H11NO4S |
Poids moléculaire |
169.2 g/mol |
Nom IUPAC |
2-(ethylamino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |
Clé InChI |
NDICMYVRYUEIEM-UHFFFAOYSA-N |
SMILES |
CCNCCOS(=O)(=O)O |
SMILES canonique |
CCNCCOS(=O)(=O)O |
Autres numéros CAS |
1072-03-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






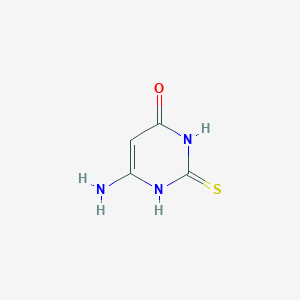
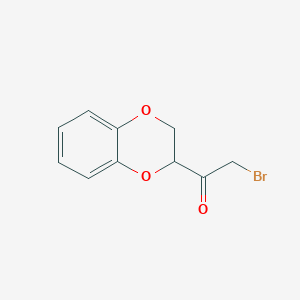
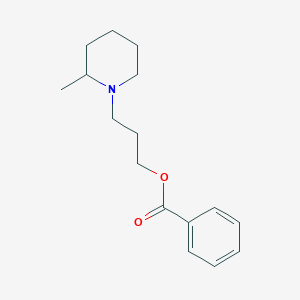
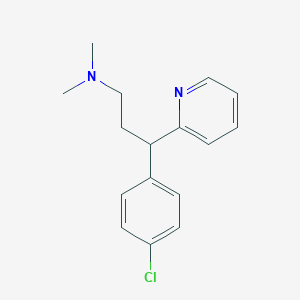

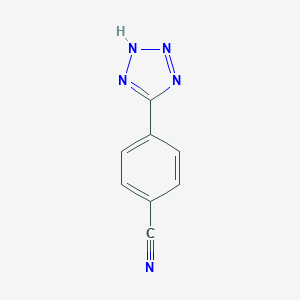

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
